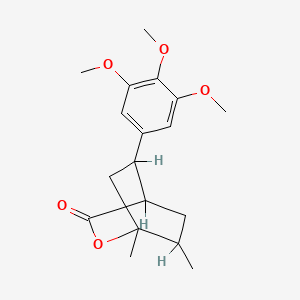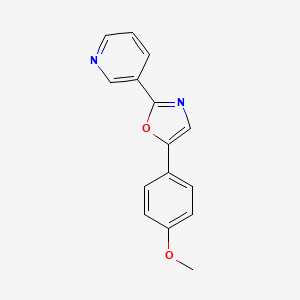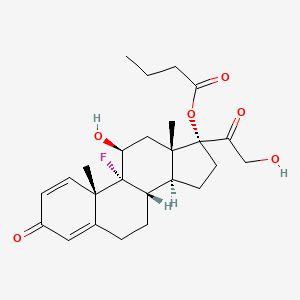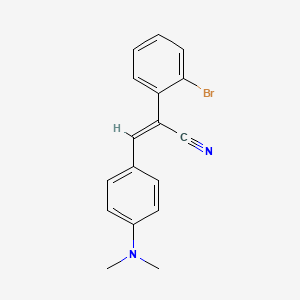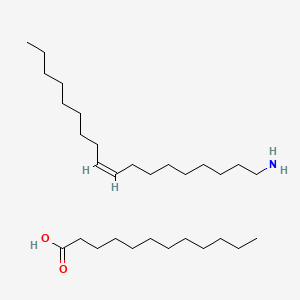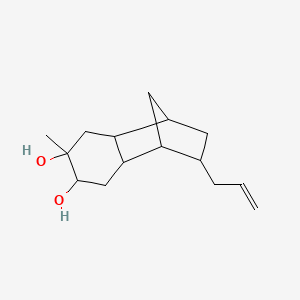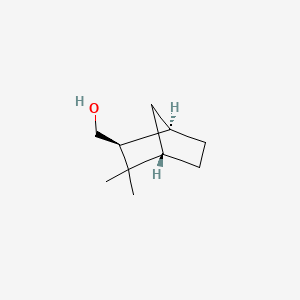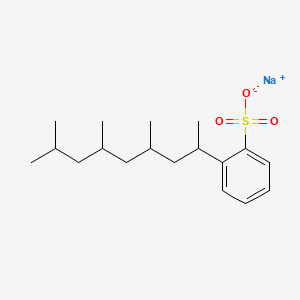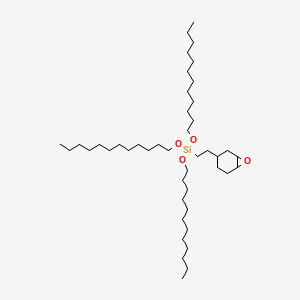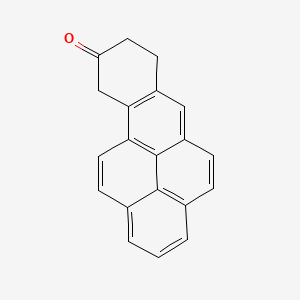
Benzo(a)pyren-9(8H)-one, 7,10-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings They are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The aromatic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic applications and its role in understanding the mechanisms of certain diseases.
Industry: Utilized in the development of materials and processes that involve PAHs.
Mecanismo De Acción
The mechanism by which Benzo(a)pyren-9(8H)-one, 7,10-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may activate or inhibit specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features.
Chrysene: Another PAH with multiple aromatic rings.
Anthracene: A simpler PAH with three fused benzene rings.
Uniqueness
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is unique due to its specific structure and the presence of functional groups that differentiate it from other PAHs
Propiedades
Número CAS |
17573-26-1 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
8,10-dihydro-7H-benzo[a]pyren-9-one |
InChI |
InChI=1S/C20H14O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10H,6,8,11H2 |
Clave InChI |
ORNXJUOVWRNIJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


